3-Desacetylpipecuronium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

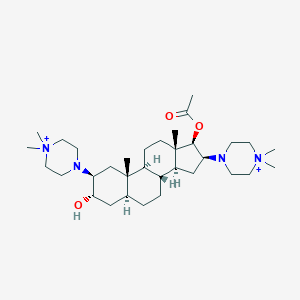

3-Desacetylpipecuronium, also known as this compound, is a useful research compound. Its molecular formula is C33H60N4O3+2 and its molecular weight is 560.9 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Clinical Applications

3-Desacetylpipecuronium is utilized in various clinical scenarios, particularly in anesthesia for surgical procedures:

- Neuromuscular Blockade : As a metabolite of pipecuronium, it contributes to the neuromuscular blocking effects observed during surgeries. The compound exhibits a longer duration of action compared to its parent drug, making it useful for extended procedures where prolonged muscle relaxation is necessary .

- Pharmacokinetics : Studies indicate that approximately 25% of administered pipecuronium is excreted as this compound within 24 hours post-administration. This pharmacokinetic profile highlights the importance of monitoring this metabolite to understand the overall neuromuscular blockade duration and recovery time .

Toxicological and Forensic Applications

The detection and quantification of this compound are crucial in forensic toxicology:

- Forensic Toxicology : The compound has been identified as a significant marker for detecting the administration of pipecuronium in cases of suspected drug overdose or misuse. Its presence in biological samples can provide evidence in legal investigations where neuromuscular blockers are involved .

- Analytical Techniques : Advanced methods such as liquid chromatography coupled with mass spectrometry (LC-MS) have been developed for the simultaneous determination of this compound along with other muscle relaxants. This technique enhances the sensitivity and specificity of toxicological analyses .

Research Findings

Research has focused on understanding the pharmacological properties and effects of this compound:

- Cardiovascular Effects : Studies have shown that high doses of pipecuronium, and consequently its metabolite, do not produce significant adverse cardiovascular effects during anesthesia. This safety profile makes it a preferred choice in patients with underlying cardiovascular conditions .

- Comparative Studies : Research comparing pipecuronium and its metabolites indicates that while this compound has reduced neuromuscular blocking potency, it still contributes to overall muscle relaxation during surgical procedures .

Data Table: Pharmacokinetics of Pipecuronium and this compound

| Parameter | Pipecuronium | This compound |

|---|---|---|

| Half-Life (t1/2) | 7.6 min (initial) | Not specified |

| Terminal Half-Life | 161 min | Not specified |

| Excretion (24 hours) | ~56% (25% as metabolite) | Not specified |

| Clinical Use | Neuromuscular blockade | Marker in toxicology |

Case Study 1: Surgical Application

A study involving patients undergoing elective coronary artery surgery demonstrated that administration of pipecuronium resulted in effective neuromuscular blockade without significant cardiovascular changes. The metabolites, including this compound, were monitored to assess recovery times post-surgery .

Case Study 2: Forensic Investigation

In a forensic analysis following a suspected drug overdose, the presence of this compound was confirmed through LC-MS techniques. This finding played a critical role in establishing the timeline and substances involved in the case, underscoring the compound's relevance in toxicological investigations .

Propiedades

Número CAS |

121935-02-2 |

|---|---|

Fórmula molecular |

C33H60N4O3+2 |

Peso molecular |

560.9 g/mol |

Nombre IUPAC |

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-2,16-bis(4,4-dimethylpiperazin-4-ium-1-yl)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C33H60N4O3/c1-23(38)40-31-28(34-12-16-36(4,5)17-13-34)21-27-25-9-8-24-20-30(39)29(35-14-18-37(6,7)19-15-35)22-33(24,3)26(25)10-11-32(27,31)2/h24-31,39H,8-22H2,1-7H3/q+2/t24-,25+,26-,27-,28-,29-,30-,31-,32-,33-/m0/s1 |

Clave InChI |

FJHUVPAYHMPQGM-ZZZJANDJSA-N |

SMILES |

CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CC[N+](CC5)(C)C)C)C)N6CC[N+](CC6)(C)C |

SMILES isomérico |

CC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)N5CC[N+](CC5)(C)C)C)C)N6CC[N+](CC6)(C)C |

SMILES canónico |

CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CC[N+](CC5)(C)C)C)C)N6CC[N+](CC6)(C)C |

Sinónimos |

3-desacetylpipecuronium 3-DESPIP |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.